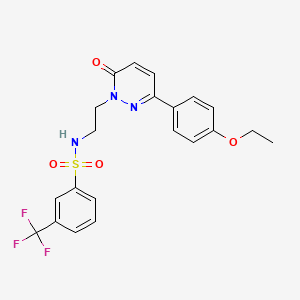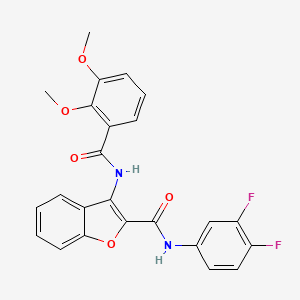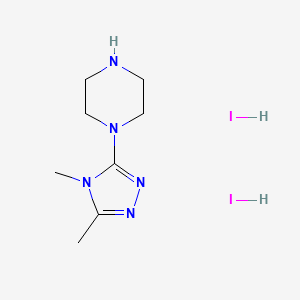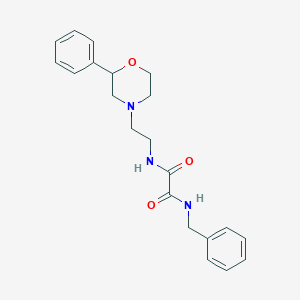![molecular formula C26H21N3O3S B2472642 N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 902449-98-3](/img/new.no-structure.jpg)
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic organic compound known for its structural complexity and potential applications in various fields, including chemistry, biology, and medicine. The molecule features multiple functional groups, such as benzyl, dioxo, and dihydrobenzothienopyrimidinyl moieties, which contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Method 1: One approach involves the condensation of a benzylamine derivative with an appropriate diketone to form an intermediate, which then undergoes cyclization and subsequent modifications to yield the final product.
Method 2: Alternatively, a multi-step synthesis starting from benzothiophene derivatives can be employed, involving functional group transformations and selective protection/deprotection steps to achieve the desired compound.
Industrial Production Methods
Industrial production of N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically relies on scalable synthetic routes that ensure high yield and purity. Key considerations include optimizing reaction conditions to minimize by-products and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and dioxo moieties, leading to the formation of oxides and quinones.
Reduction: Reduction reactions can target the dioxo groups, potentially converting them into dihydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and benzothienopyrimidine rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide, followed by substitution with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Benzyl oxides, quinones.
Reduction Products: Dihydroxy derivatives.
Substitution Products: Halogenated compounds, various benzothienopyrimidine derivatives with substituted benzyl groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic cycles for organic transformations.
Material Science: Incorporated into polymer matrices for enhanced thermal and mechanical properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme kinetics and mechanisms.
Bioactive Molecules: Serves as a precursor for synthesizing bioactive compounds with potential therapeutic applications.
Medicine
Pharmaceuticals: Investigated for its potential role in drug development, particularly in designing compounds targeting specific biological pathways.
Industry
Chemical Industry: Utilized as an intermediate in the synthesis of dyes, pigments, and specialty chemicals.
Mechanism of Action
The mechanism by which N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide exerts its effects typically involves interactions with molecular targets such as enzymes or receptors. These interactions often lead to the inhibition or modulation of specific biochemical pathways, influencing cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1-yl)acetamide
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Uniqueness
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide stands out due to its intricate molecular structure, which allows for diverse chemical modifications and functionalization. This versatility makes it particularly valuable in scientific research and industrial applications, offering unique properties not typically found in simpler analogs.
Properties
CAS No. |
902449-98-3 |
|---|---|
Molecular Formula |
C26H21N3O3S |
Molecular Weight |
455.53 |
IUPAC Name |
N-benzyl-2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C26H21N3O3S/c30-22(27-15-18-9-3-1-4-10-18)17-28-23-20-13-7-8-14-21(20)33-24(23)25(31)29(26(28)32)16-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,27,30) |
InChI Key |
IHEZFVKMFFYHNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2472569.png)
![2-[(Cyclopropylcarbamoyl)amino]acetic acid](/img/structure/B2472570.png)

![N,N-dimethyl-3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]aniline](/img/structure/B2472573.png)
![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2472574.png)


![2-[(2-Cyclopropylphenyl)methyl]piperidine](/img/structure/B2472578.png)
![2-(4-ethoxyphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2472580.png)
